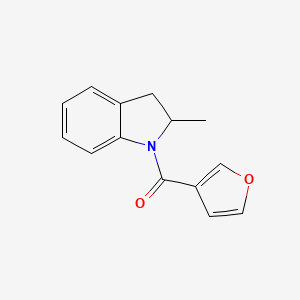
Furan-3-yl-(2-methyl-2,3-dihydroindol-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Furan-3-yl-(2-methyl-2,3-dihydroindol-1-yl)methanone, also known as FMIM, is a chemical compound with potential applications in scientific research. It is a synthetic indole derivative that has been synthesized using various methods.
Wissenschaftliche Forschungsanwendungen
Furan-3-yl-(2-methyl-2,3-dihydroindol-1-yl)methanone has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to have anticancer activity and can inhibit the growth of various cancer cells, including breast, colon, and lung cancer cells. Furan-3-yl-(2-methyl-2,3-dihydroindol-1-yl)methanone has also been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation. Additionally, Furan-3-yl-(2-methyl-2,3-dihydroindol-1-yl)methanone has been studied for its potential use as an antiviral agent.
Wirkmechanismus
The mechanism of action of Furan-3-yl-(2-methyl-2,3-dihydroindol-1-yl)methanone is not fully understood. However, it has been suggested that its anticancer activity may be due to its ability to induce apoptosis or programmed cell death in cancer cells. Furan-3-yl-(2-methyl-2,3-dihydroindol-1-yl)methanone has also been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. Its anti-inflammatory and analgesic effects may be due to its ability to inhibit the production of inflammatory mediators such as prostaglandins.
Biochemical and Physiological Effects
Furan-3-yl-(2-methyl-2,3-dihydroindol-1-yl)methanone has been shown to have various biochemical and physiological effects. In addition to its anticancer, anti-inflammatory, and analgesic effects, it has also been found to have antioxidant activity. Furan-3-yl-(2-methyl-2,3-dihydroindol-1-yl)methanone has been shown to scavenge free radicals and protect cells from oxidative damage. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
Furan-3-yl-(2-methyl-2,3-dihydroindol-1-yl)methanone has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized using various methods. It has also been shown to have potent biological activity, making it a useful tool for studying various biological processes. However, there are also limitations to using Furan-3-yl-(2-methyl-2,3-dihydroindol-1-yl)methanone in lab experiments. Its mechanism of action is not fully understood, and its potential toxicity and side effects are not well characterized.
Zukünftige Richtungen
There are several future directions for Furan-3-yl-(2-methyl-2,3-dihydroindol-1-yl)methanone research. One area of interest is its potential use as an anticancer agent. Further studies are needed to determine its mechanism of action and its efficacy in different types of cancer. Another area of interest is its potential use in the treatment of neurodegenerative diseases. Additional studies are needed to determine its ability to protect neurons from oxidative damage and its potential toxicity in the brain. Additionally, Furan-3-yl-(2-methyl-2,3-dihydroindol-1-yl)methanone could be studied for its potential use as an antiviral agent, as well as its potential use in the treatment of pain and inflammation.
Conclusion
In conclusion, Furan-3-yl-(2-methyl-2,3-dihydroindol-1-yl)methanone is a synthetic indole derivative with potential applications in scientific research. It has been shown to have anticancer, anti-inflammatory, and analgesic effects, as well as antioxidant activity. Furan-3-yl-(2-methyl-2,3-dihydroindol-1-yl)methanone has several advantages for use in lab experiments, but its mechanism of action and potential toxicity are not well characterized. Further studies are needed to determine its potential applications in the treatment of cancer, neurodegenerative diseases, and viral infections.
Synthesemethoden
Furan-3-yl-(2-methyl-2,3-dihydroindol-1-yl)methanone can be synthesized using different methods. One of the most common methods involves the reaction of furfural with 2-methyl-2,3-dihydroindole in the presence of an acid catalyst. The resulting product is then subjected to further purification to obtain pure Furan-3-yl-(2-methyl-2,3-dihydroindol-1-yl)methanone. Other methods involve the use of different starting materials and reaction conditions.
Eigenschaften
IUPAC Name |
furan-3-yl-(2-methyl-2,3-dihydroindol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-10-8-11-4-2-3-5-13(11)15(10)14(16)12-6-7-17-9-12/h2-7,9-10H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEFPURVUACOOSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

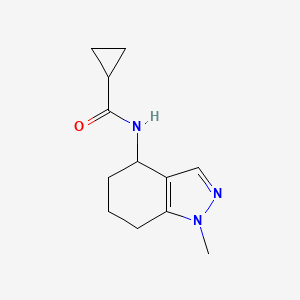
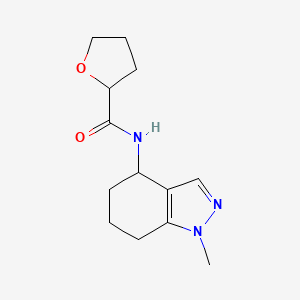
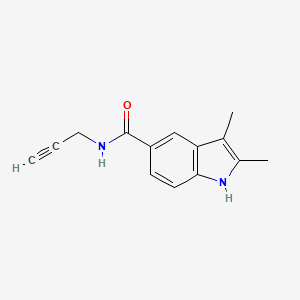
![N-(3,4-dihydro-2H-chromen-4-yl)-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B7495362.png)
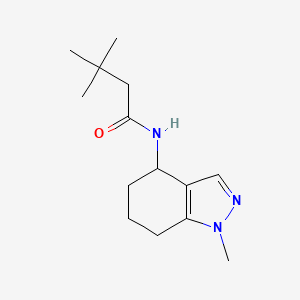
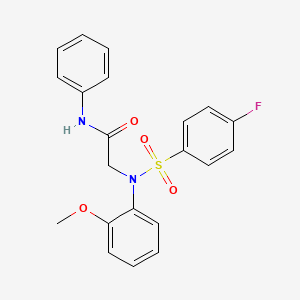
![1-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]ethanone](/img/structure/B7495392.png)
![N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]cyclopentanecarboxamide](/img/structure/B7495400.png)
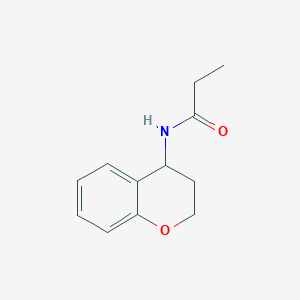
![2-[[4-Ethyl-5-(2-phenylquinolin-4-yl)-1,2,4-triazol-3-yl]sulfanyl]propanamide](/img/structure/B7495434.png)
![propan-2-yl 9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carboxylate](/img/structure/B7495438.png)
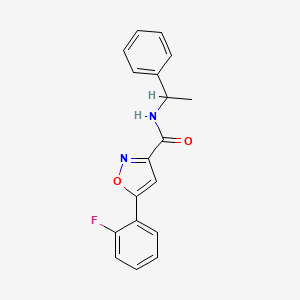
![1-(1,3,4,6,7,8,9,9a-Octahydropyrido[1,2-a]pyrazin-2-yl)-2-(4-bromophenyl)ethanone](/img/structure/B7495444.png)
![n-Isopropyl-2h-benzo[d][1,2,3]triazole-5-carboxamide](/img/structure/B7495467.png)